molecular formula C17H12N4O3S4 B392127 N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide

N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide

Cat. No.: B392127
M. Wt: 448.6g/mol
InChI Key: JRHBCXCMCJKVFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide is a complex organic compound that belongs to the benzothiazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide typically involves multiple steps. The initial step often includes the nitration of benzothiazole to introduce the nitro group. This is followed by the introduction of the sulfanyl group through a thiolation reaction. The final step involves the formation of the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The benzothiazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The nitro and sulfanyl groups play a crucial role in its activity, potentially interacting with enzymes and receptors in biological systems. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole-2-acetonitrile: Another benzothiazole derivative with different functional groups.

    2,2’-Dithiobisbenzothiazole: Contains disulfide linkage instead of sulfanyl groups.

    6-Nitro-1,3-benzothiazol-2-amine: Similar nitro group but lacks the sulfanyl and acetamide linkages.

Uniqueness

N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide stands out due to its unique combination of nitro, sulfanyl, and acetamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H12N4O3S4

Molecular Weight

448.6g/mol

IUPAC Name

N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H12N4O3S4/c1-25-16-19-11-4-2-9(6-13(11)27-16)18-15(22)8-26-17-20-12-5-3-10(21(23)24)7-14(12)28-17/h2-7H,8H2,1H3,(H,18,22)

InChI Key

JRHBCXCMCJKVFA-UHFFFAOYSA-N

SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)CSC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)CSC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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